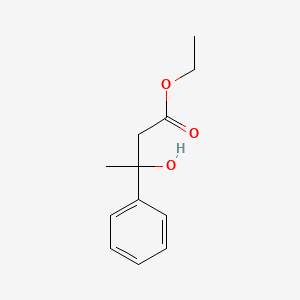
Diazene, 1,2-bis(3-iodophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, 1,2-bis(3-iodophenyl)- is an organic compound belonging to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is particularly notable for its two iodophenyl groups attached to the diazene moiety. The presence of iodine atoms makes it a valuable compound in various chemical reactions and applications, especially in the field of organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diazene, 1,2-bis(3-iodophenyl)- typically involves the reaction of aniline derivatives with nitrosobenzene in the presence of a suitable catalyst. One common method includes the use of palladium-catalyzed coupling reactions. For instance, a solution of didodecyl 2,2’-(2,5-diethynyl-1,4-phenylene)bis(oxy)diacetate and 1,2-bis(4-iodophenyl)diazene in dry tetrahydrofuran and triethylamine is degassed with argon, followed by the addition of palladium(0) and copper(I) iodide catalysts. The reaction mixture is then stirred at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of diazene, 1,2-bis(3-iodophenyl)- often involves large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions: Diazene, 1,2-bis(3-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the diazene moiety to hydrazine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiolates are employed for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with various functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
Diazene, 1,2-bis(3-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Mecanismo De Acción
The mechanism of action of diazene, 1,2-bis(3-iodophenyl)- involves its ability to participate in various chemical reactions due to the presence of the diazene moiety and iodine atoms. The nitrogen-nitrogen double bond can undergo isomerization, while the iodine atoms can engage in halogen bonding and substitution reactions. These properties make it a versatile compound in synthetic chemistry and materials science .
Comparación Con Compuestos Similares
- 1,2-bis(4-iodophenyl)diazene
- 1,2-bis(3-bromophenyl)diazene
- 1,2-bis(3-chlorophenyl)diazene
Comparison: Diazene, 1,2-bis(3-iodophenyl)- is unique due to the presence of iodine atoms, which confer distinct reactivity and bonding characteristics compared to its bromine and chlorine analogs. The larger size and higher polarizability of iodine atoms enhance its ability to participate in halogen bonding and substitution reactions, making it particularly valuable in the synthesis of complex organic molecules and materials .
Propiedades
IUPAC Name |
bis(3-iodophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGSQXFRWVYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452835 |
Source


|
| Record name | 3,3'-diiodoazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23377-21-1 |
Source


|
| Record name | 3,3'-diiodoazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
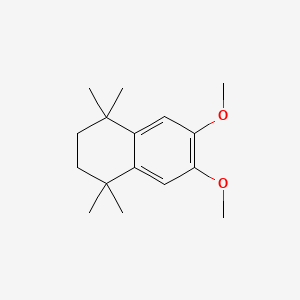
![2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3049972.png)
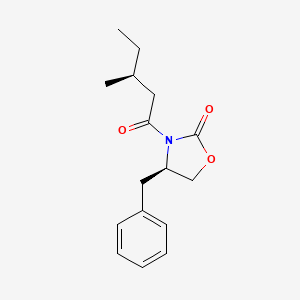
![(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione](/img/structure/B3049975.png)
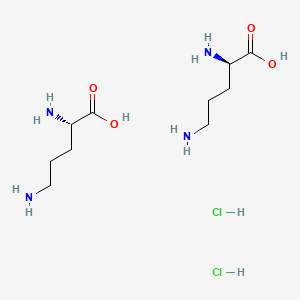
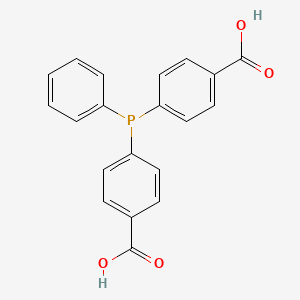
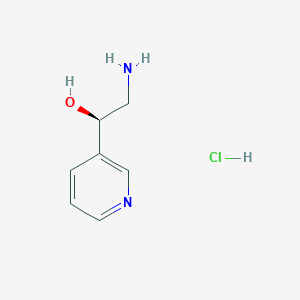
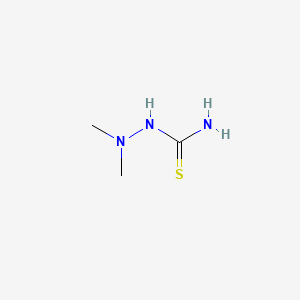

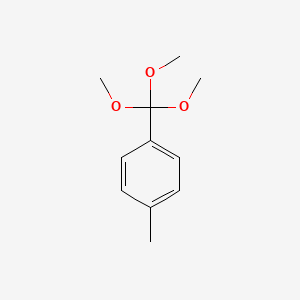
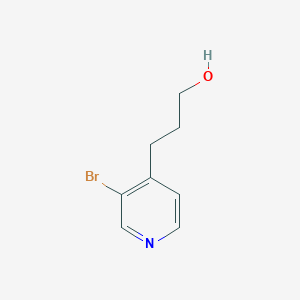
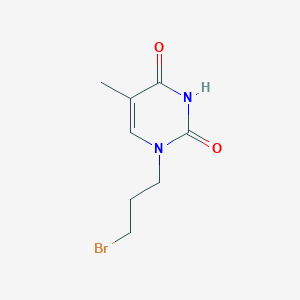
![1-Oxaspiro[4.5]decan-4-one](/img/structure/B3049992.png)
